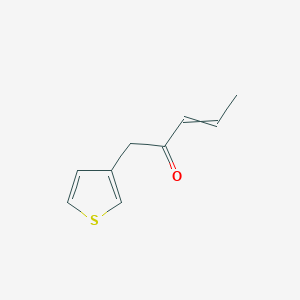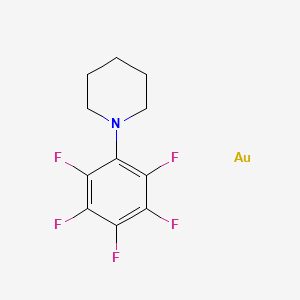![molecular formula C18H12F4 B12534618 5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-83-0](/img/structure/B12534618.png)
5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene is an organic compound characterized by its unique structure, which includes a but-1-en-1-yl group, a fluorophenyl group, and a trifluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves a multi-step process. One common method includes the following steps:
Formation of the But-1-en-1-yl Group: This can be achieved through the reaction of an appropriate alkyne with a halogenated butene under palladium-catalyzed coupling conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Sonogashira coupling reaction between a fluorophenyl halide and an ethynyl derivative.
Attachment of the Trifluorobenzene Moiety: The final step involves the coupling of the intermediate with a trifluorobenzene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: The but-1-en-1-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The trifluorobenzene moiety can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(But-1-en-1-yl)-2-chlorophenyl]ethynyl}-1,2,3-trifluorobenzene
- 5-{[4-(But-1-en-1-yl)-2-bromophenyl]ethynyl}-1,2,3-trifluorobenzene
- 5-{[4-(But-1-en-1-yl)-2-iodophenyl]ethynyl}-1,2,3-trifluorobenzene
Uniqueness
The presence of the fluorophenyl group in 5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene imparts unique electronic properties, making it distinct from its chloro, bromo, and iodo analogs
Properties
CAS No. |
797048-83-0 |
|---|---|
Molecular Formula |
C18H12F4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-[2-(4-but-1-enyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-12-5-7-14(15(19)9-12)8-6-13-10-16(20)18(22)17(21)11-13/h3-5,7,9-11H,2H2,1H3 |
InChI Key |
HNTWLSIYCDOJMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
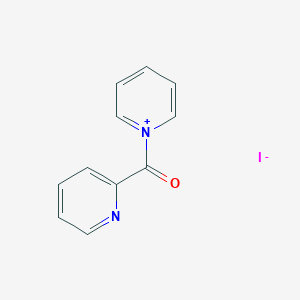
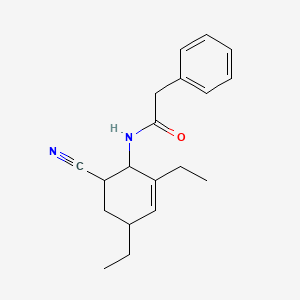

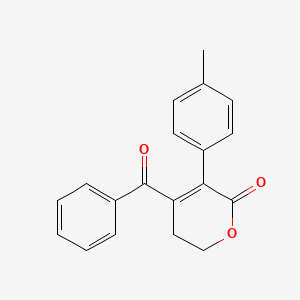
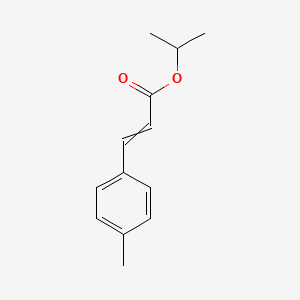
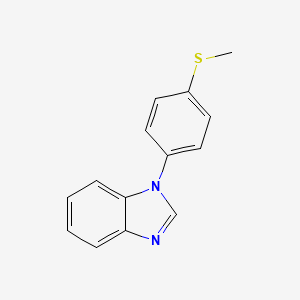
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)


![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
